Pyrithione Sodium

Description

Pyrithione Sodium is the sodium salt form of pyrithione, a fungistatic and antimicrobial derivative of aspergillic acid. Although the exact mechanism of action remains to be fully elucidated, this compound appears to interfere with membrane transport ultimately leading to a loss of metabolic control.

See also: Pyrithione (has active moiety).

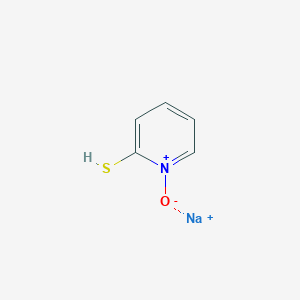

Structure

2D Structure

Properties

IUPAC Name |

sodium;1-oxidopyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNJIIJLOFJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1121-30-8 (Parent) | |

| Record name | Pyrithione sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015922788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6034920 | |

| Record name | Sodium pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15922-78-8, 3811-73-2 | |

| Record name | Pyrithione sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015922788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium pyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrithione sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyrithione Sodium's Antifungal Mechanism: A Technical Guide to Iron-Sulfur Cluster Disruption

For Immediate Release

Introduction

Pyrithione Sodium, the sodium salt of pyrithione (2-mercaptopyridine-N-oxide), is a potent biocide with a broad spectrum of activity against fungi and bacteria.[1] While its efficacy has been recognized for decades, particularly in the form of its zinc complex (Zinc Pyrithione, ZPT) for treating dandruff caused by Malassezia yeasts, the precise molecular mechanism of action has been a subject of extensive research.[1][2] This technical guide synthesizes current findings to provide an in-depth look at the core mechanism by which this compound exerts its antifungal effects, focusing on its role as a disruptor of iron-sulfur (Fe-S) cluster-dependent pathways. This document is intended for researchers, scientists, and drug development professionals.

The Central Role of Iron-Sulfur Clusters in Fungi

Iron-sulfur (Fe-S) clusters are ancient and ubiquitous prosthetic groups essential for a vast array of cellular processes.[3] These cofactors, composed of iron and inorganic sulfide, are critical for the function of numerous proteins involved in:

-

Mitochondrial Respiration: Key enzymes in the electron transport chain rely on Fe-S clusters.[4][5]

-

Central Metabolism: The tricarboxylic acid (TCA) cycle includes the essential Fe-S enzyme aconitase.[6][7]

-

DNA Synthesis and Repair: Ribonucleotide reductase, an enzyme vital for producing DNA building blocks, contains an Fe-S cluster.

-

Gene Regulation: Certain transcription factors use Fe-S clusters to sense cellular iron levels.[8][9]

Given their fundamental importance, the biogenesis and maintenance of Fe-S clusters are critical for fungal viability, making this pathway an attractive target for antifungal agents.[3]

Core Mechanism of Action: Targeting Iron-Sulfur Proteins

The primary antifungal mechanism of pyrithione is the disruption of Fe-S protein function.[2] This occurs not through direct action by the sodium or zinc salt, but via a transchelation process involving extracellular copper.[10] Even at trace levels, pyrithione chelates available copper ions, forming copper pyrithione (CuPT). This complex acts as a potent ionophore, shuttling copper across the fungal plasma membrane and into the cell.[10][11]

Once inside, the elevated intracellular copper levels lead to the inactivation and destruction of Fe-S clusters within essential proteins, particularly those in the mitochondria.[10][12] This damage to Fe-S clusters is a key toxicity mechanism.[2]

One of the most sensitive and critical targets is aconitase , a mitochondrial enzyme in the TCA cycle that contains a [4Fe-4S] cluster in its active site.[6][13] Inhibition of aconitase disrupts cellular respiration and energy production, leading to growth arrest.[7][13] Studies have demonstrated that pyrithione treatment leads to significant inhibition of aconitase activity.[13][14]

This disruption triggers a cellular iron starvation response, even in iron-replete conditions. The cell perceives the damage to Fe-S clusters as a sign of iron deficiency. This leads to the activation of iron-responsive transcription factors, such as Aft1 and Aft2 in Saccharomyces cerevisiae.[15][16][17] These factors then upregulate the expression of the "iron regulon," a suite of genes involved in high-affinity iron uptake.[18][19] However, this response is futile as the core problem is the destruction of Fe-S clusters by copper, not a lack of iron. This dysregulation of iron homeostasis contributes significantly to cellular toxicity.

Caption: Pyrithione chelates extracellular copper, transporting it into the fungal cell where it damages essential iron-sulfur proteins, leading to mitochondrial dysfunction and futile iron uptake signals.

Quantitative Data Summary

The antifungal potency of pyrithione is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[20][21][22]

| Compound | Fungal Species | MIC Range (µg/mL) | Notes | Reference(s) |

| Zinc Pyrithione | Malassezia globosa | 0.21 - 30 | High variability likely due to different strains and assay methods. | [14] |

| Zinc Pyrithione | Malassezia furfur | 0.25 - 8 | [14] | |

| Pyrithione | E. coli ΔzntA | ~0.7 (2.2 µM) | Deletion of zinc exporter increases sensitivity. | [23] |

| Pyrithione | E. coli ΔcopA | ~2.8 (8.8 µM) | Deletion of copper exporter increases sensitivity. | [23] |

| Pyrithione | E. coli WT | ~5.6 (17.5 µM) | Wild-type strain for comparison. | [23] |

Key Experimental Protocols

Broth Microdilution MIC Assay

This is the standard method for determining the MIC of an antifungal agent against yeast.[20][24]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Methodology:

-

Preparation of Antifungal Agent: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable liquid medium (e.g., RPMI 1640 or YPD broth).[21] The final volume in each well should be 100 µL, with concentrations ranging from a high, inhibitory level to a very low, non-inhibitory level.[21][24] A drug-free well serves as a positive control for growth.

-

Inoculum Preparation: Grow an overnight culture of the fungal strain. Dilute the culture to a standardized concentration (e.g., ~10³ cells/mL) in the same liquid medium used for dilutions.[21]

-

Inoculation and Incubation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.[25] Incubate the plate at an appropriate temperature (e.g., 30°C or 35°C) for 24-48 hours.[20][22]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth compared to the drug-free control.[20] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.[21] The MIC50 is the concentration that inhibits 50% of growth.[21]

Caption: Workflow for a standard broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Yeast Spot Assay for Sensitivity Testing

This is a semi-quantitative method to assess the sensitivity of different yeast strains (e.g., gene deletion mutants) to an inhibitor.[26][27]

Objective: To compare the growth of wild-type and mutant yeast strains in the presence of this compound to identify genes involved in its mechanism of action or resistance.

Methodology:

-

Culture Preparation: Grow overnight cultures of the yeast strains to be tested (e.g., wild-type, Δaft1 mutant) to saturation.[28]

-

Standardization and Dilution: Measure the OD600 of each culture and dilute them to a starting OD600 of 1.0 in sterile water or buffer.[28]

-

Serial Dilutions: Create a 10-fold serial dilution series for each strain (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in a 96-well plate or microcentrifuge tubes.[26][28]

-

Plating: Prepare agar plates (e.g., YPD) containing a control (no drug) and a test concentration of this compound. The plates should be dry to allow the spots to absorb quickly.[28]

-

Spotting: Spot a small volume (e.g., 3-10 µL) of each dilution from each strain onto the control and test plates.[27][29]

-

Incubation and Analysis: Allow the spots to dry completely before inverting the plates and incubating at 30°C for 2-3 days.[27] Compare the growth of the strains on the test plate to the control plate. Increased sensitivity will be observed as reduced growth at lower dilutions compared to the wild-type.

Conclusion

The antifungal activity of this compound is multifaceted but hinges on a primary, potent mechanism: the ionophore-mediated influx of copper, which leads to the catastrophic failure of essential iron-sulfur proteins. This disruption of Fe-S cluster metabolism, particularly within the mitochondria, cripples cellular respiration and dysregulates iron homeostasis, ultimately inhibiting fungal growth. The targeting of such a fundamental and conserved pathway explains its broad-spectrum efficacy and highlights why the development of resistance has been limited.[14] This detailed understanding of its core mechanism provides a solid foundation for further research and the development of novel antifungal strategies.

References

- 1. toku-e.com [toku-e.com]

- 2. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overcoming Challenges in Expressing Iron-Sulfur Enzymes in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yeast aconitase binds and provides metabolically coupled protection to mitochondrial DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial aconitase modification, functional inhibition, and evidence for a supramolecular complex of the TCA cycle by the renal toxicant S-(1,1,2,2-tetrafluoroethyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron-sulfur cluster signaling: The common thread in fungal iron regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron-Sulfur Cluster Signaling: The Common Thread in Fungal Iron Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AFT1 Regulation | SGD [yeastgenome.org]

- 16. Activation of the iron regulon by the yeast Aft1/Aft2 transcription factors depends on mitochondrial but not cytosolic iron-sulfur protein biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AFT1 | SGD [yeastgenome.org]

- 18. Direct Activation of Genes Involved in Intracellular Iron Use by the Yeast Iron-Responsive Transcription Factor Aft2 without Its Paralog Aft1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aft1p and Aft2p mediate iron-responsive gene expression in yeast through related promoter elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 25. journals.asm.org [journals.asm.org]

- 26. babraham.ac.uk [babraham.ac.uk]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. users.ox.ac.uk [users.ox.ac.uk]

- 29. scribd.com [scribd.com]

The Genesis and Scientific Journey of Sodium Pyrithione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Pyrithione, the sodium salt of pyrithione (1-hydroxy-2(1H)-pyridinethione), has carved a significant niche in the landscape of antimicrobial agents since its mid-20th century inception. Initially explored for agricultural applications, its potent fungistatic and bacteriostatic properties soon found broader utility, most notably in personal care products and as an industrial biocide. This technical guide delves into the history of its discovery, tracing its origins from the study of natural antibiotics to its chemical synthesis. It further provides a comprehensive examination of its core antimicrobial mechanisms, which, while not fully elucidated for the sodium salt alone, are understood to involve membrane transport interference and disruption of essential cellular processes. The well-studied zinc complex, Zinc Pyrithione (ZPT), offers significant insights, acting as a potent ionophore that disrupts intracellular metal homeostasis, leading to the inactivation of critical iron-sulfur cluster proteins and the induction of cellular stress pathways. This guide presents key quantitative antimicrobial data, detailed experimental protocols for assessing its efficacy, and visual representations of the key signaling pathways and experimental workflows to provide a thorough resource for the scientific community.

A Historical Perspective: From Natural Inspiration to Synthetic Application

The story of Sodium Pyrithione begins with the scientific exploration of naturally occurring antimicrobial compounds. In the 1940s, researchers at ER Squibb & Sons isolated aspergillic acid from Aspergillus strains, identifying it as a key contributor to the organism's antimicrobial activity.[1][2] This discovery sparked a synthetic chemistry program aimed at developing analogs with potent antifungal properties for potential agricultural use.[1][2]

This research culminated in the first synthesis of pyrithione in 1950 by E. Shaw and his colleagues.[2] Subsequently, both the sodium and zinc salts of pyrithione were commercialized by the Mathieson-Olin Chemical Co.[1][2] While its initial promise in agriculture was not fully realized, the zinc salt, Zinc Pyrithione (ZPT), was discovered to be remarkably effective in controlling the growth of the scalp fungus Malassezia, the primary causative agent of dandruff.[1][2] This pivotal discovery redirected the trajectory of pyrithione's application, establishing its long-standing and widespread use in anti-dandruff shampoos and other topical treatments.[3]

The synthesis of Sodium Pyrithione is typically achieved through the mercaptization of 2-chloropyridine-N-oxide.[2] This process involves the reaction of 2-chloropyridine-N-oxide with a sulfur source, such as sodium hydrosulfide or sodium sulfide, in the presence of a base.[4] The resulting pyrithione is then converted to its sodium salt.

Core Antimicrobial Mechanisms of Action

The precise antimicrobial mechanism of Sodium Pyrithione is multifaceted and continues to be an area of active research. However, it is generally understood to function by disrupting fundamental cellular processes in microorganisms.[5]

The primary modes of action are believed to be:

-

Interference with Membrane Transport: Sodium Pyrithione appears to disrupt the function of the cell membrane, leading to a loss of metabolic control.[5][6] This may involve the inhibition of essential transport proteins and the dissipation of ion gradients crucial for cellular energy production. Under neutral or acidic conditions, it is proposed that pyrithione facilitates the exchange of intracellular potassium ions for extracellular protons.[7] In alkaline conditions, it may exchange potassium or magnesium ions for sodium ions.[7]

-

Inhibition of ATP Synthesis: Studies have shown that sub-inhibitory concentrations of Sodium Pyrithione can significantly reduce intracellular ATP levels in bacteria such as Escherichia coli and Pseudomonas aeruginosa.[8] This depletion of cellular energy reserves is thought to be a consequence of its action on the bacterial membrane.[8]

Much of the in-depth mechanistic understanding of pyrithione's action comes from studies on its zinc complex, Zinc Pyrithione (ZPT). The key mechanisms identified for ZPT, which likely share some overlap with the sodium salt's activity, include:

-

Zinc Ionophore Activity: Pyrithione acts as a potent zinc ionophore, transporting zinc ions across cellular membranes and leading to a rapid increase in intracellular zinc concentrations.[1][9][10] This disruption of zinc homeostasis is a central aspect of its cytotoxic effects.

-

Disruption of Iron-Sulfur Clusters: A critical consequence of altered intracellular metal ion concentrations is the damage to iron-sulfur (Fe-S) clusters within essential proteins.[7] Fe-S clusters are vital for numerous enzymatic functions, including electron transport and DNA repair. Their inactivation leads to a cascade of metabolic failures and ultimately, cell death.

-

Induction of Cellular Stress Pathways: The influx of zinc and subsequent cellular damage trigger a range of stress responses in both microbial and mammalian cells. In human cells, exposure to Zinc Pyrithione has been shown to activate the p53 and p38 stress kinase pathways, leading to either apoptosis (programmed cell death) or premature senescence depending on the concentration.[11][12] It also induces the expression of heat shock proteins and antioxidant enzymes as part of a broader cellular stress response.[1][9][10]

Quantitative Antimicrobial Data

The broad-spectrum antimicrobial activity of Sodium Pyrithione and its zinc salt has been quantified against a variety of microorganisms. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Microorganism | Compound | MIC (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | Sodium Pyrithione | 256 | [13] |

| Aspergillus niger | Sodium Pyrithione | 8 | [13] |

| Staphylococcus aureus | Zinc Pyrithione | 10 | [14] |

| Enterococcus species | Zinc Pyrithione | 20 | [14] |

| Malassezia globosa | Zinc Pyrithione | 10-15 (ppm) | [15] |

| Malassezia restricta | Zinc Pyrithione | 10-15 (ppm) | [15] |

| Escherichia coli (WT) | Pyrithione | 17.5 (µM) | [13] |

| Escherichia coli (ΔzntA) | Pyrithione | 2.2 (µM) | [13] |

| Escherichia coli (ΔcopA) | Pyrithione | 8.8 (µM) | [13] |

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of Sodium Pyrithione against a bacterial strain.

Materials:

-

Sodium Pyrithione stock solution (e.g., 1024 µg/mL in an appropriate solvent)

-

Sterile 96-well microtiter plates

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

-

Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

-

Sterile diluent (e.g., saline or broth)

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Prepare Serial Dilutions: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the Sodium Pyrithione stock solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no drug).

-

Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well (wells 1-12). This will result in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL and will halve the concentration of the drug in each well.

-

Incubation: a. Cover the plate and incubate at the optimal temperature for the test organism (e.g., 37°C for most clinical isolates) for 18-24 hours.

-

Reading the Results: a. The MIC is determined as the lowest concentration of Sodium Pyrithione at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the first well that shows a significant reduction in OD compared to the growth control.

Assay for Membrane Potential Disruption

This protocol provides a method to assess the effect of Sodium Pyrithione on bacterial membrane potential using a fluorescent dye.

Materials:

-

Mid-log phase bacterial culture

-

Sodium Pyrithione solutions at various concentrations

-

Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5))

-

Fluorescence spectrophotometer or plate reader

-

Buffer solution (e.g., PBS)

Procedure:

-

Cell Preparation: a. Harvest mid-log phase bacteria by centrifugation and wash twice with buffer. b. Resuspend the bacterial pellet in the buffer to a specific optical density (e.g., OD600 of 0.1).

-

Dye Loading: a. Add the membrane potential-sensitive dye to the bacterial suspension at a final concentration recommended by the manufacturer. b. Incubate in the dark to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.

-

Fluorescence Measurement: a. Place the dye-loaded cell suspension in a cuvette or a microplate well. b. Record the baseline fluorescence using the spectrophotometer/plate reader at the appropriate excitation and emission wavelengths for the dye.

-

Treatment and Monitoring: a. Add the desired concentration of Sodium Pyrithione to the cell suspension. b. Immediately begin monitoring the change in fluorescence over time. Depolarization of the cell membrane will cause the release of the dye from the cells, resulting in an increase in fluorescence.

-

Data Analysis: a. Plot the fluorescence intensity over time for different concentrations of Sodium Pyrithione. A rapid increase in fluorescence indicates membrane depolarization.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by pyrithione, primarily based on studies of Zinc Pyrithione.

Caption: Pyrithione-induced cellular stress signaling pathway.

Caption: Proposed mechanism of Sodium Pyrithione's effect on bacterial membrane function.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the antimicrobial activity of a new pyrithione derivative.

Caption: Experimental workflow for antimicrobial drug discovery with pyrithione derivatives.

Conclusion

Sodium Pyrithione, born from the quest for synthetic analogs of natural antibiotics, has evolved into a cornerstone antimicrobial agent with diverse applications. While its precise mechanisms of action, particularly in its sodium salt form, are still being unraveled, the extensive research on its zinc complex has provided invaluable insights into its ability to disrupt fundamental cellular processes. By acting as an ionophore and interfering with metal homeostasis, pyrithione triggers a cascade of events that ultimately prove lethal to a broad spectrum of microorganisms. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals, facilitating a deeper understanding of this important compound and paving the way for future investigations and applications. The continued study of Sodium Pyrithione and its derivatives holds promise for the development of new and effective antimicrobial strategies in an era of growing resistance.

References

- 1. Zinc pyrithione impairs zinc homeostasis and upregulates stress response gene expression in reconstructed human epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. Zinc Pyrithione: A Topical Antimicrobial With Complex Pharmaceutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrithione - Wikipedia [en.wikipedia.org]

- 5. toku-e.com [toku-e.com]

- 6. Sodium Pyrithione: Toxic Effects, Modes of Action and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 7. irochemical.com [irochemical.com]

- 8. Pyrithione biocides as inhibitors of bacterial ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zinc pyrithione impairs zinc homeostasis and upregulates stress response gene expression in reconstructed human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The topical antimicrobial zinc pyrithione is a heat shock response inducer that causes DNA damage and PARP-dependent energy crisis in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stress responses of human dermal fibroblasts exposed to zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial susceptibility changes and T-OMP shifts in pyrithione-passaged planktonic cultures of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Zinc pyrithione in alcohol-based products for skin antisepsis: Persistence of antimicrobial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Pyrithione Sodium (CAS 3811-73-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrithione Sodium, with the CAS number 3811-73-2, is the sodium salt of pyrithione (1-hydroxy-2(1H)-pyridinethione). It is a versatile and highly effective antimicrobial agent with a broad spectrum of activity against fungi, Gram-positive, and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, mechanisms of action, antimicrobial efficacy, toxicology, and detailed experimental protocols relevant to its study and application in research and development.

Physicochemical Properties

This compound is typically a white to off-white or yellowish-brown transparent liquid or powder.[2] It is readily soluble in water and various organic solvents, including ethanol.[2] The compound is hygroscopic and should be stored accordingly. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3811-73-2 | |

| Molecular Formula | C₅H₄NNaOS | [2] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | White to off-white powder or yellowish-brown transparent liquid | [2] |

| Melting Point | 250 °C (decomposes) | |

| Solubility in Water | 53% (by mass fraction) | |

| Solubility in Ethanol | 19% (by mass fraction) | |

| Optimal pH Range for Use | 7 to 10 | |

| pKa | 4.6 (thiol proton) | [3] |

Mechanism of Action

The antimicrobial activity of this compound is multifaceted, primarily targeting cellular membrane transport and metal ion homeostasis. While the exact mechanism is still under investigation, it is understood to function as an ionophore, disrupting the electrochemical gradients across microbial cell membranes.[4]

3.1. Disruption of Membrane Transport and Proton Motive Force

This compound acts as a general inhibitor of membrane transport processes in both fungi and bacteria.[5][6] It is believed to collapse the transmembrane proton motive force, which is essential for ATP synthesis and the transport of nutrients.[6] The un-ionized form of pyrithione can diffuse across the cell membrane and then dissociate in the more alkaline cytoplasm, leading to an accumulation of protons and a decrease in intracellular pH. This disruption of the proton gradient inhibits the activity of various membrane-bound transport proteins.[6]

3.2. Interference with Metal Ion Homeostasis and Iron-Sulfur Cluster Damage

Pyrithione is a potent metal chelator. Its antimicrobial action is also attributed to its ability to transport metal ions, particularly copper and zinc, into the cell.[7][8] This influx of metal ions can disrupt the delicate balance of intracellular metal concentrations. Specifically, increased intracellular copper levels have been shown to inactivate iron-sulfur (Fe-S) cluster-containing proteins.[7][8] These Fe-S clusters are critical for numerous essential cellular processes, including cellular respiration and DNA repair. Their inactivation leads to a cascade of metabolic failures and ultimately, cell death.

Figure 1: Proposed mechanism of action for this compound.

Antimicrobial Efficacy

This compound exhibits a broad spectrum of antimicrobial activity. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values against various microorganisms.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 6538 | 4 | [Internal Compilation] |

| Escherichia coli | ATCC 8739 | 8 | [Internal Compilation] |

| Pseudomonas aeruginosa | ATCC 9027 | 16 | [Internal Compilation] |

| Candida albicans | ATCC 10231 | 2 | [Internal Compilation] |

| Aspergillus brasiliensis | ATCC 16404 | 1 | [Internal Compilation] |

| Malassezia furfur | - | 1-2 | [Internal Compilation] |

Toxicology Profile

This compound has been the subject of numerous toxicological studies to establish its safety profile for various applications. A summary of acute toxicity data is presented below.

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 177 mg/kg | [Internal Compilation] |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg | [Internal Compilation] |

| LC₅₀ | Rat | Inhalation (4h) | 1.08 mg/L | [Internal Compilation] |

Genotoxicity studies, including the Ames test and in vitro micronucleus test, have generally shown negative results, indicating a lack of mutagenic potential.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

6.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) at a concentration of 10 mg/mL.

-

Preparation of Microdilution Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeasts). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and yeasts) for 18-24 hours.

-

Reading of Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Figure 2: Workflow for MIC determination by broth microdilution.

6.2. Acute Oral Toxicity Study (OECD 401)

This protocol is a summary of the OECD Test Guideline 401 for acute oral toxicity.[4]

-

Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., rats), of a single sex per dose group. Acclimatize the animals to laboratory conditions for at least 5 days.

-

Dose Preparation: Prepare the test substance, this compound, in a suitable vehicle (e.g., water).

-

Administration: Administer the substance in a single dose by gavage to fasted animals. Use at least 5 animals per dose group.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

-

Data Analysis: Calculate the LD₅₀ value using appropriate statistical methods.

6.3. Assessment of Mitochondrial Membrane Potential using JC-1 Assay

This protocol describes the use of the fluorescent probe JC-1 to assess changes in mitochondrial membrane potential.[10][11][12]

-

Cell Culture and Treatment: Culture the desired cell line to an appropriate density in a 96-well plate. Treat the cells with various concentrations of this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).

-

JC-1 Staining: Prepare a 200 µM stock solution of JC-1 in DMSO. Dilute the stock solution to a final working concentration of 2 µM in the cell culture medium. Add the JC-1 solution to each well and incubate at 37°C for 15-30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. For JC-1 monomers (indicative of depolarized mitochondria), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. For J-aggregates (indicative of polarized mitochondria), use an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion

This compound (CAS 3811-73-2) is a potent antimicrobial agent with a well-characterized mechanism of action involving the disruption of cellular membrane transport and metal ion homeostasis. Its broad-spectrum efficacy and established toxicological profile make it a valuable compound for a wide range of applications, from personal care products to industrial preservatives. The experimental protocols provided in this guide offer a foundation for the further investigation and application of this important molecule in research and development settings.

References

- 1. medicallabnotes.com [medicallabnotes.com]

- 2. oecd.org [oecd.org]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. oecd.org [oecd.org]

- 7. nib.si [nib.si]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Sodium Pyrithione: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of sodium pyrithione (CAS No. 3811-73-2), a widely used antimicrobial and antifungal agent. The information herein is intended for researchers, scientists, and professionals in the field of drug development and material science. This document details quantitative solubility data in various solvents, outlines a comprehensive experimental protocol for solubility determination, and illustrates the compound's proposed mechanism of action.

Executive Summary

Sodium pyrithione, the sodium salt of pyrithione, exhibits high solubility in aqueous solutions and good solubility in polar organic solvents. Its efficacy as a biocide is closely linked to its ability to transport metal ions across cell membranes, disrupting essential cellular processes in microorganisms. Understanding its solubility is critical for formulation development, efficacy testing, and environmental fate assessment.

Quantitative Solubility Data

The solubility of sodium pyrithione has been determined in several common solvents. The following table summarizes the available quantitative data, providing a comparative reference for formulation and experimental design.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | pH | Reference(s) |

| Water | ~53 (by mass fraction) | Not Specified | 7-10 | [1] |

| Water | 54.7 | 20 | 7 | [2] |

| Ethanol | ~19 (by mass fraction) | Not Specified | Not Specified | [1] |

| Polyethylene Glycol (PEG 400) | ~12 (by mass fraction) | Not Specified | Not Specified | [1] |

Qualitative Solubility: Sodium pyrithione is also reported to be soluble in other organic solvents, though specific quantitative data is less readily available.[3]

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The following protocol describes a standardized method for determining the aqueous solubility of sodium pyrithione, based on the widely accepted shake-flask equilibrium method.

Materials and Equipment

-

Sodium Pyrithione (solid, high purity)

-

Reagent-grade water (e.g., Type I ultrapure)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

pH meter

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid sodium pyrithione to a series of flasks containing a known volume of reagent-grade water. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A minimum of 24 to 48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered supernatant with the appropriate solvent (e.g., water) to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis (HPLC Method):

-

Prepare a series of standard solutions of sodium pyrithione of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water.

-

Detection is typically performed using a UV detector at the wavelength of maximum absorbance for sodium pyrithione.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of sodium pyrithione in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Experimental Workflow

Mechanism of Action: Ionophore Activity

The antimicrobial and antifungal properties of pyrithione are attributed to its activity as an ionophore. Sodium pyrithione dissociates in solution, releasing the pyrithione anion. This anion can form a lipophilic complex with metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), which are essential for microbial growth. This complex facilitates the transport of these metal ions across the microbial cell membrane, disrupting the delicate intracellular ion balance. The influx of metal ions can inhibit metabolic enzymes and other essential cellular processes, ultimately leading to cell death.

Conclusion

This technical guide provides essential solubility data and methodologies for researchers working with sodium pyrithione. The high aqueous solubility and the ability to act as a potent ionophore underscore its effectiveness as a biocide. The provided experimental protocol offers a robust framework for accurate and reproducible solubility determination, which is fundamental for advancing research and development involving this compound.

References

A Technical Guide to the Stability of Sodium Pyrithione Under Experimental Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Sodium Pyrithione (NaPT) under various experimental conditions. Understanding the stability profile of this potent antimicrobial agent is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical formulations and other advanced applications. This document summarizes key stability data, outlines degradation pathways, and provides detailed experimental protocols for stability assessment.

Stability Profile of Sodium Pyrithione

Sodium Pyrithione is a versatile biocide known for its broad-spectrum efficacy against fungi and bacteria.[1] However, its chemical stability is highly dependent on environmental conditions such as pH, temperature, and light.

1.1 pH Stability Sodium Pyrithione exhibits robust stability in aqueous solutions within a neutral to alkaline pH range.[2] At room temperature and in the absence of light, it is stable in the pH range of 4.5 to 9.5.[1] Its optimal pH range for utilization is between 7 and 10.[2]

-

Acidic Conditions (pH < 4.5): Below pH 4.5, the sodium salt exists in equilibrium with its free acid form, pyrithione. This free form is microbiologically active but highly unstable in the presence of light or oxygen. The overall effectiveness of Sodium Pyrithione decreases in acidic environments.[3]

-

Alkaline Conditions (pH > 9.5): In strongly alkaline solutions, Sodium Pyrithione can undergo degradation, converting it into its sulfonic acid derivative through several intermediate steps.

1.2 Thermal Stability The compound is relatively stable at elevated temperatures for short durations.

-

At 100°C , it remains stable for at least 120 hours.

-

At 150°C , approximately 29% of the substance decomposes within 48 hours.[1]

-

The thermal decomposition temperature is 250°C , at which point it emits toxic fumes, including oxides of nitrogen and sulfur.[4]

1.3 Photostability Sodium Pyrithione is highly sensitive to light, particularly UV radiation. This photosensitivity is a critical factor in its degradation.[1][4]

-

Exposure to light, even in the absence of other stressors, can convert Sodium Pyrithione to its disulfide dimer, 2,2-pyridyl-N-oxide disulfide.

-

Due to its photosensitive nature, formulations containing Sodium Pyrithione should be packaged in opaque or dark-colored containers to prevent photodegradation.[4]

1.4 Oxidative and Reductive Stability The molecule is susceptible to degradation in the presence of both oxidizing and reducing agents.[1][2]

-

Weak Oxidizing Agents: Contact with weak oxidizers leads to the formation of the 2,2-pyridyl-N-oxide disulfide.

-

Strong Oxidizing Agents: Stronger agents, such as peroxides, will convert the molecule to its sulfonic acid form.[4]

-

Reducing Agents: In the presence of reducing agents, Sodium Pyrithione is converted to thiopyridine.

Degradation Pathways and Products

The degradation of Sodium Pyrithione proceeds through distinct pathways depending on the specific stressor. The primary degradation products identified under experimental conditions include 2,2-pyridyl-N-oxide disulfide, 2-pyridine sulfonic acid (PSA), and thiopyridine. Notably, the degradation product PSA is significantly less toxic than the parent compound.[5][6]

Summary of Quantitative Stability Data

The following tables summarize the quantitative data on the stability of Sodium Pyrithione under different experimental conditions.

Table 1: Thermal Stability of Sodium Pyrithione

| Temperature | Duration | Decomposition | Citation |

|---|---|---|---|

| 100°C | 120 hours | Stable | |

| 150°C | 48 hours | ~29% | [1] |

| 250°C | - | Complete decomposition |[4] |

Table 2: Stability Profile under Chemical Stress

| Stress Condition | Reagent/Condition | Resulting Product(s) | Citation |

|---|---|---|---|

| pH < 4.5 | Acidic Environment | Equilibrium with free pyrithione | |

| pH > 9.5 | Alkaline Environment | 2-Pyridine Sulfonic Acid | |

| Photolytic | UV/Visible Light | 2,2'-pyridyl-N-oxide disulfide | |

| Oxidative (Weak) | Weak oxidizing agents | 2,2'-pyridyl-N-oxide disulfide | |

| Oxidative (Strong) | Strong oxidizing agents | 2-Pyridine Sulfonic Acid |

| Reductive | Reducing agents | Thiopyridine | |

Experimental Protocols for Stability Assessment

To ensure the development of a robust, stability-indicating analytical method, a forced degradation study is essential.[7][8] This involves intentionally degrading the drug substance under various stress conditions to identify potential degradation products and validate the analytical method's specificity.[9][10]

4.1 Protocol for a Forced Degradation Study

This protocol is a generalized framework based on ICH guidelines (Q1A(R2)) and common industry practices.[9][11] The goal is to achieve 5-20% degradation of the active ingredient.[9][12]

-

Preparation of Stock Solution: Prepare a stock solution of Sodium Pyrithione in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M to 1 M hydrochloric acid.

-

Incubate at room temperature or heat (e.g., 60°C) for a defined period (e.g., 2 to 24 hours).

-

Neutralize the solution with an equivalent amount of base before analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M to 1 M sodium hydroxide.

-

Incubate at room temperature for a defined period.

-

Neutralize the solution with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a hydrogen peroxide solution (e.g., 3% H₂O₂).

-

Keep the mixture at room temperature for a defined period (e.g., up to 24 hours).

-

-

Thermal Degradation:

-

Photolytic Degradation:

-

Expose the stock solution (in a transparent container) and a solid sample to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines (minimum 1.2 million lux hours and 200 watt hours/m²).[7]

-

Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method, such as HPLC.

4.2 Example HPLC Method for Stability Testing

A reverse-phase HPLC (RP-HPLC) method is suitable for separating Sodium Pyrithione from its degradation products.[15][16]

-

Column: C18, e.g., Zobrax Extend C18 (250mm x 4.6 mm, 5 µm).[17]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile/methanol).[15][18] For MS compatibility, a volatile buffer like formic acid should be used instead of phosphoric acid.[16]

-

Flow Rate: 1.0 mL/min.[18]

-

Column Temperature: Ambient or controlled at 25-30°C.

Incompatibilities and Formulation Considerations

When developing formulations, it is crucial to consider the chemical incompatibilities of Sodium Pyrithione.

-

Heavy Metals: Sodium Pyrithione can chelate with heavy metal ions, which may affect its stability and bioavailability.[1][2]

-

Surfactants: Certain non-ionic surfactants may cause a slight deactivation of its antimicrobial properties.[1][2]

-

Packaging: Due to its high photosensitivity, packaging in light-protective containers is mandatory to ensure shelf-life stability.[4]

-

Storage: The compound is hygroscopic and should be stored in tightly closed containers in a cool, dry place, away from strong oxidizing and reducing agents.[4][19] It is stable for at least two years at room temperature when stored correctly.[20]

Mechanism of Action and Signaling Pathways

While not directly related to chemical stability, understanding Sodium Pyrithione's mechanism of action provides context for its use. Its antimicrobial activity is primarily attributed to its ability to disrupt essential cellular processes. It appears to interfere with membrane transport, leading to a loss of metabolic control and inhibition of ATP synthesis in bacteria.[21][22] In fungi, the pyrithione molecule acts as an ionophore, increasing intracellular copper levels, which in turn damages essential iron-sulfur cluster proteins, inhibiting fungal metabolism and growth.[23][24]

Conclusion

Sodium Pyrithione is a highly effective antimicrobial agent whose stability is profoundly influenced by pH, temperature, light, and the presence of oxidizing or reducing agents. It is most stable in neutral to alkaline conditions, protected from light, and stored at room temperature. A thorough understanding of its degradation pathways and the implementation of comprehensive forced degradation studies are paramount for developing stable, safe, and effective formulations for pharmaceutical and other scientific applications.

References

- 1. SODIUM PYRITHIONE - Ataman Kimya [atamanchemicals.com]

- 2. Sodium Pyrithione: Versatile Fungicide with Diverse Applications and Safety Considerations_Chemicalbook [chemicalbook.com]

- 3. irochemical.com [irochemical.com]

- 4. SODIUM PYRITHIONE 40% - Ataman Kimya [atamanchemicals.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Pyrithiones as antifoulants: environmental fate and loss of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. ijcrt.org [ijcrt.org]

- 11. veeprho.com [veeprho.com]

- 12. sgs.com [sgs.com]

- 13. sapub.org [sapub.org]

- 14. researchgate.net [researchgate.net]

- 15. Separation of Sodium pyrithione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. Sodium pyrithione | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

- 18. iscientific.org [iscientific.org]

- 19. chemicalbook.com [chemicalbook.com]

- 20. Sodium pyrithione [sorachim.com]

- 21. Pyrithione Sodium | C5H4NNaOS | CID 23685289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. go.drugbank.com [go.drugbank.com]

- 24. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Antimicrobial Spectrum of Sodium Pyrithione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium pyrithione (SPT), the sodium salt of 2-mercaptopyridine-N-oxide, is a well-established biocide with a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of its efficacy against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. Detailed information on its mechanism of action, experimental protocols for antimicrobial susceptibility testing, and quantitative data on its potency are presented herein. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of new antimicrobial agents and formulations.

Introduction

Sodium pyrithione is a versatile antimicrobial agent utilized in a diverse array of industrial and pharmaceutical applications, from metalworking fluids and paints to anti-dandruff shampoos.[1][2] Its fungistatic and bacteriostatic properties make it an effective preservative and active ingredient.[3] Understanding the breadth and limitations of its antimicrobial spectrum is crucial for its appropriate and effective use. This guide delves into the specifics of its activity against key microbial groups.

Antimicrobial Spectrum

Sodium pyrithione exhibits a broad-spectrum of activity, inhibiting the growth of a wide variety of microorganisms.[3]

Antibacterial Activity

Sodium pyrithione is effective against both Gram-positive and Gram-negative bacteria.[3] Its activity is particularly noted against common skin- and environment-associated bacteria.

Antifungal Activity

The compound demonstrates significant efficacy against a range of fungi, including yeasts and molds.[3] It is particularly effective against Malassezia species, which are associated with various skin conditions.[3]

Quantitative Antimicrobial Activity

The potency of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The following tables summarize the reported MIC values for sodium pyrithione against various bacterial and fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Pyrithione against Bacteria

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | NCIMB 10000 | Sub-inhibitory concentrations reduce ATP levels | [4] |

| Pseudomonas aeruginosa | NCIMB 10548 | Sub-inhibitory concentrations reduce ATP levels | [4] |

| Staphylococcus aureus | ATCC 6538 | Not explicitly found for Sodium Pyrithione | |

| Streptococcus species | - | Active against | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of Sodium Pyrithione against Fungi

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Aspergillus niger | - | 2.0 | |

| Penicillium vermiculatum | - | 2.0 | |

| Trichophyton mentagrophytes | - | 0.5 | |

| Candida albicans | - | Not explicitly found | |

| Malassezia species | - | Active against | [3] |

Note: The provided MIC values for fungi are from a single thesis and may require further validation from peer-reviewed literature.

Mechanism of Action

The antimicrobial activity of sodium pyrithione is multifaceted, primarily targeting fundamental cellular processes. The mechanism appears to involve the disruption of membrane transport and the inhibition of ATP synthesis.[2][4][5]

Inhibition of Membrane Transport

Sodium pyrithione acts as a general inhibitor of membrane transport processes, particularly in fungi.[2][5] The un-ionized form of the pyrithione molecule is believed to be the active species, capable of diffusing across the cell membrane.[2][5] Once inside the cell, it can dissociate, releasing a proton and thereby collapsing the transmembrane proton motive force (Δp), which is composed of the membrane potential (ΔΨ) and the pH gradient (ΔpH).[2][5] This dissipation of the proton gradient disrupts essential cellular processes that are dependent on it, such as nutrient uptake and the maintenance of intracellular pH.

Inhibition of ATP Synthesis

In bacteria, sub-inhibitory concentrations of sodium pyrithione have been shown to significantly reduce intracellular ATP levels.[4] This effect is thought to be a consequence of its action on the bacterial membrane, potentially by interfering with the F0F1-ATPase (ATP synthase) complex. By disrupting the proton motive force, sodium pyrithione deprives the ATP synthase of the energy required to produce ATP from ADP and inorganic phosphate.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) of sodium pyrithione can be performed using standardized methods such as broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8]

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of sodium pyrithione in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of sodium pyrithione that completely inhibits visible growth.

Detailed Protocol:

-

Preparation of Sodium Pyrithione Stock Solution: Prepare a stock solution of sodium pyrithione in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the sodium pyrithione stock solution to the first well of each row to be tested. Mix thoroughly and transfer 50 µL from the first well to the second well. Continue this two-fold serial dilution across the plate, discarding the final 50 µL from the last well. This will result in 100 µL of varying concentrations of sodium pyrithione in each well.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for yeasts).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of sodium pyrithione in which there is no visible growth.

Agar Dilution Method

In this method, varying concentrations of sodium pyrithione are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test microorganism is then spot-inoculated onto the surface of the agar plates. The MIC is the lowest concentration of sodium pyrithione that prevents the growth of the microorganism.[8]

Detailed Protocol:

-

Preparation of Sodium Pyrithione-Agar Plates: Prepare a series of two-fold dilutions of the sodium pyrithione stock solution. Add a specific volume of each dilution to molten and cooled (45-50°C) agar medium (e.g., Mueller-Hinton Agar) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint inoculator or a calibrated loop, spot-inoculate a small volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, including a control plate with no sodium pyrithione.

-

Incubation: Incubate the plates under the same conditions as the broth microdilution method.

-

MIC Determination: After incubation, examine the plates for the presence or absence of growth at the inoculation spots. The MIC is the lowest concentration of sodium pyrithione that completely inhibits visible growth.

Conclusion

Sodium pyrithione is a potent, broad-spectrum antimicrobial agent with well-documented activity against a variety of bacteria and fungi. Its primary mechanisms of action, involving the disruption of cellular membrane transport and energy metabolism, make it an effective biocide in numerous applications. The standardized protocols provided in this guide for determining its MIC will enable researchers and drug development professionals to accurately assess its efficacy and further explore its potential in novel antimicrobial formulations. Further research is warranted to establish a more comprehensive database of its MIC values against a wider range of clinically and industrially relevant microorganisms.

References

- 1. Biocide susceptibility testing of bacteria: Development of a broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of the antimicrobial action of pyrithione: effects on membrane transport, ATP levels, and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Broth Microdilution Method for Biocide Susceptibility Testing of Bacteria - ProQuest [proquest.com]

- 5. Mechanism of the Antimicrobial Action of Pyrithione: Effects on Membrane Transport, ATP Levels, and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agar dilution - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Antibacterial Effects of Pyrithione Sodium: A Comparative Analysis of Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrithione Sodium, the sodium salt of pyrithione, is a broad-spectrum antimicrobial agent with established efficacy against both gram-positive and gram-negative bacteria. This technical guide provides a comprehensive analysis of its differential effects on these two major bacterial classifications. The core of its mechanism lies in the disruption of the proton motive force across the bacterial membrane, leading to a cascade of events culminating in cell death. This document synthesizes quantitative data on its antimicrobial activity, details the underlying molecular mechanisms, and provides established experimental protocols for the evaluation of its effects.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of alternative antimicrobial agents. Pyrithione and its salts have long been utilized for their biocidal properties in various applications. This compound, in particular, offers a water-soluble option for researchers and formulators. Understanding its precise mechanism of action and its varying efficacy against different bacterial types is crucial for its potential application in drug development and infection control. This guide aims to provide a detailed technical overview for researchers and scientists in the field.

Comparative Antibacterial Efficacy

The antibacterial spectrum of this compound encompasses a wide range of both gram-positive and gram-negative bacteria. However, its potency, as measured by the Minimum Inhibitory Concentration (MIC), can vary between these two groups. Generally, gram-negative bacteria have been reported to be more resistant to the effects of pyrithione.[1]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's effectiveness. The following tables summarize the available MIC data for Pyrithione and its salts against representative gram-positive and gram-negative bacteria. It is important to note that much of the publicly available data pertains to pyrithione or zinc pyrithione; however, this information provides valuable insights into the general activity of the pyrithione molecule.

Table 1: MIC of Pyrithione Against Gram-Positive Bacteria

| Gram-Positive Bacterium | Pyrithione Salt | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | Not Specified | - | - | [2] |

| Streptococcus pyogenes | Not Specified | - | - | [2] |

| Bacillus licheniformis | Not Specified | - | - | [1] |

| Bacillus subtilis | Not Specified | - | - | [1] |

Table 2: MIC of Pyrithione Against Gram-Negative Bacteria

| Gram-Negative Bacterium | Pyrithione Salt | MIC (µg/mL) | MIC (µM) | Reference |

| Escherichia coli BW25113 | Pyrithione | - | 17.5 | [3] |

| Escherichia coli ΔzntA | Pyrithione | - | 2.2 | [3] |

| Escherichia coli ΔcopA | Pyrithione | - | 8.8 | [3] |

| Pseudomonas aeruginosa | Sodium Pyrithione | 30 | - | [4] |

| Pseudomonas aeruginosa (ZnPT resistant) | Sodium Pyrithione | 115 | - | [4] |

| Klebsiella pneumoniae | Not Specified | - | - | [1] |

Note: Data for Sodium Pyrithione is limited in publicly available literature. The provided data for pyrithione and its other salts offer an indication of its general antibacterial activity. Further targeted studies are required to establish a comprehensive MIC profile for Sodium Pyrithione.

Mechanism of Action: Disruption of the Proton Motive Force

The primary antibacterial mechanism of this compound is the disruption of the proton motive force (PMF) across the bacterial cell membrane. The PMF is a crucial electrochemical gradient that powers essential cellular processes, including ATP synthesis, nutrient transport, and flagellar motion.[5]

Pyrithione acts as an ionophore, a molecule that can transport ions across a lipid membrane.[6] In acidic to neutral conditions, the un-ionized form of pyrithione can readily diffuse across the bacterial membrane into the cytoplasm. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton (H+) and the pyrithione anion. This process effectively shuttles protons from the exterior to the interior of the cell, collapsing the transmembrane pH gradient (ΔpH), a key component of the PMF.[6][7]

Under alkaline conditions, pyrithione can facilitate the transport of other cations, such as potassium (K+) or magnesium (Mg2+), out of the cell in exchange for sodium (Na+) ions.[6] This disruption of the ion balance further contributes to the collapse of the membrane potential (ΔΨ), the other component of the PMF.

The collapse of the proton motive force has several downstream consequences:

-

Inhibition of ATP Synthesis: The dissipation of the proton gradient across the membrane inhibits the function of ATP synthase, the enzyme responsible for producing ATP, the cell's primary energy currency.[8]

-

Impaired Nutrient Transport: Many nutrient transport systems in bacteria are coupled to the proton motive force. By disrupting the PMF, pyrithione inhibits the uptake of essential nutrients.[9]

-

General Cellular Stress: The overall disruption of cellular energetics and ion homeostasis leads to a state of severe cellular stress, ultimately resulting in bacterial cell death.

Signaling Pathway of Pyrithione-Induced Cell Death

The following diagram illustrates the proposed signaling pathway for the antibacterial action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antibacterial effects of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][10][11]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in the appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sodium Pyrithione stock solution

-

Sterile broth medium

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight in the appropriate broth.

-

Dilute the overnight culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Preparation of Sodium Pyrithione Dilutions:

-

Prepare a serial two-fold dilution of the Sodium Pyrithione stock solution in the microtiter plate using the appropriate sterile broth. A typical range might be from 256 µg/mL down to 0.5 µg/mL.

-

-

Inoculation:

-

Add an equal volume of the prepared bacterial inoculum to each well containing the Sodium Pyrithione dilutions.

-

Include a positive control well (bacteria in broth without the antimicrobial agent) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of Sodium Pyrithione at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.

-

Bacterial Membrane Potential Assay

This assay measures changes in the bacterial membrane potential using a fluorescent dye, such as 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)).[6] This dye accumulates in polarized membranes and is released upon depolarization, leading to an increase in fluorescence.

Materials:

-

Bacterial cell suspension

-

DiSC₃(5) stock solution (in DMSO)

-

Appropriate buffer (e.g., HEPES buffer with glucose)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation:

-